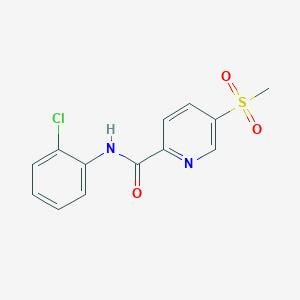
N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide
Descripción general
Descripción
N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide (also known as CPMS) is a synthetic compound used in scientific research. It is a member of the picolinamide family and is known for its unique properties that make it an ideal tool for a variety of laboratory experiments. CPMS has been used in a variety of research applications, from studying the biochemical and physiological effects of compounds to exploring the mechanisms of action of drugs and other agents.
Aplicaciones Científicas De Investigación
1. Catalysis and Ligand Design
N-(Methylsulfonyl)-2-pyridinecarboxamide, a compound related to N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide, has been used in catalysis. Ir complexes bearing this ligand have been employed as catalysts for aqueous formic acid dehydrogenation. These ligands were designed to maintain the skeleton of picolinamide, which is crucial for their role in catalysis (Guo et al., 2023).
2. Radiosynthesis and PET Imaging
Compounds structurally similar to N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide, specifically N-(3-chlorophenyl)-2-picolinamide derivatives, have been synthesized for potential ligands in PET imaging of the brain. One such compound showed improved binding affinity and was used for in vivo imaging studies in monkeys, indicating its utility in neurological research (Kil et al., 2014).
3. Modulators in Neuropharmacology
N-Phenylsulfonyl-1H-pyrrole picolinamides, related to the target compound, have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). These compounds demonstrate the potential of picolinamide derivatives in neuropharmacological research, particularly in modulating neural receptors (Gogliotti et al., 2016).
4. Anti-Inflammatory Properties
Research on compounds similar to N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide, such as 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, has shown anti-inflammatory properties. These compounds inhibited oedema formation in mice, highlighting their potential use in studying inflammatory responses (Torres et al., 1999).
5. Metal-Amide Bond Studies
The interaction of N-(aryl)picolinamides with metals such as iridium has been studied. This research, exploring metal-amide bond activations, demonstrates the application of picolinamide derivatives in inorganic and organometallic chemistry (Dasgupta et al., 2008).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-5-methylsulfonylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-20(18,19)9-6-7-12(15-8-9)13(17)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKJSAEIXKTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)
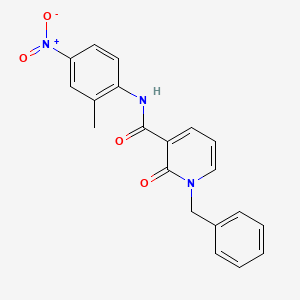
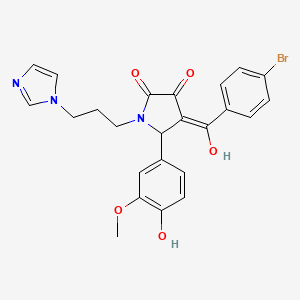
![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)
![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)
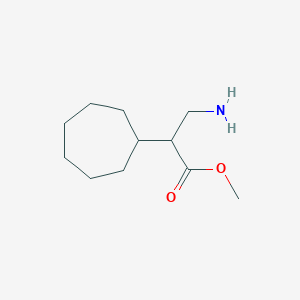
![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)
![N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3004232.png)
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B3004233.png)
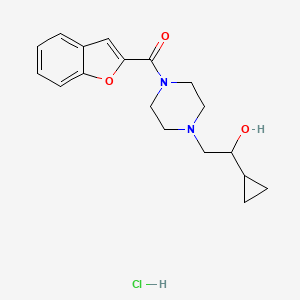
![N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004236.png)